(2E)-N-Hexyl-4-methylpentan-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-N-Hexyl-4-methylpentan-2-imine: is an organic compound characterized by the presence of an imine group. This compound is part of the broader class of imines, which are known for their diverse chemical reactivity and applications in various fields such as organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-Hexyl-4-methylpentan-2-imine typically involves the condensation of a primary amine with a carbonyl compound. In this case, hexylamine reacts with 4-methylpentan-2-one under acidic or basic conditions to form the imine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed to facilitate the formation of the imine.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts, such as acidic resins or metal complexes, can enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2E)-N-Hexyl-4-methylpentan-2-imine can undergo oxidation reactions to form corresponding oxo compounds.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imine can participate in nucleophilic substitution reactions, where the imine nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are employed.
Major Products:
Oxidation: Formation of oxo compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted imines or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2E)-N-Hexyl-4-methylpentan-2-imine is used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and other complex molecules.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The imine group is a key functional group in medicinal chemistry, and this compound can be used in the design and synthesis of pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of (2E)-N-Hexyl-4-methylpentan-2-imine involves its interaction with various molecular targets, such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function and activity. This interaction can modulate biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
(2E)-N-Hexyl-4-methylpentan-2-one: A ketone with similar structural features but different reactivity.
(2E)-N-Hexyl-4-methylpentan-2-amine: An amine with similar alkyl chain length but different functional group.
Uniqueness: (2E)-N-Hexyl-4-methylpentan-2-imine is unique due to its imine functional group, which imparts distinct chemical reactivity and biological activity compared to its ketone and amine counterparts. The imine group allows for versatile chemical transformations and interactions with biological targets, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
138049-21-5 |
---|---|
Molekularformel |
C12H25N |
Molekulargewicht |
183.33 g/mol |
IUPAC-Name |
N-hexyl-4-methylpentan-2-imine |
InChI |
InChI=1S/C12H25N/c1-5-6-7-8-9-13-12(4)10-11(2)3/h11H,5-10H2,1-4H3 |
InChI-Schlüssel |
DXWNTTZDTKCHLH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN=C(C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.